molecular formula C17H12N4O4 B11694958 N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide

Cat. No.: B11694958
M. Wt: 336.30 g/mol
InChI Key: ALEOLYWRPWRDKG-YBFXNURJSA-N
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Description

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with pyridine-4-carbohydrazide. This compound features a nitro-substituted furan ring conjugated to a pyridine-carbohydrazide backbone, enabling diverse biological activities, particularly antimicrobial and antitubercular properties. Its structure allows for extensive π-π interactions and hydrogen bonding, critical for binding to biological targets [2], [9].

Properties

Molecular Formula

C17H12N4O4

Molecular Weight

336.30 g/mol

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H12N4O4/c22-17(13-7-9-18-10-8-13)20-19-11-15-5-6-16(25-15)12-1-3-14(4-2-12)21(23)24/h1-11H,(H,20,22)/b19-11+

InChI Key

ALEOLYWRPWRDKG-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with pyridine-4-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area100 Ų

Pharmaceutical Applications

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide has shown promise as a potential drug candidate due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.

Agricultural Applications

Compounds containing furan and nitrophenyl groups have been investigated for their efficacy as pesticides and herbicides. The incorporation of these moieties can enhance the bioactivity of agricultural chemicals.

Case Study: Herbicidal Activity

Research conducted on furan-based herbicides demonstrated their effectiveness in controlling weed growth while being less toxic to crops. This suggests that this compound could be evaluated for similar applications in agrochemicals.

Material Science

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Electronics

Studies have shown that incorporating furan derivatives into polymer matrices can improve charge transport properties and stability in electronic devices . This positions this compound as a candidate for further exploration in this domain.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound’s nitrophenyl group can participate in redox reactions, while the furan and pyridine rings can engage in π-π stacking interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Key Research Findings

Nitro Group Superiority : The 4-nitrophenyl group enhances antimycobacterial activity compared to halogens or hydroxyl groups, likely due to improved electron-withdrawing effects and target binding [1], [9].

Synthetic Robustness: Mechanochemical synthesis of the target compound achieves near-quantitative yields, enabling scalable production [2].

Biological Activity

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H12N4O3
  • Molecular Weight : 336.3 g/mol
  • CAS Number : 25016-39-1

The compound features a furan ring substituted with a nitrophenyl group and a pyridine moiety linked through a hydrazone bond. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.25 μg/mLSignificant inhibition observed
Escherichia coli0.50 μg/mLModerate activity
Candida albicans1.00 μg/mLEffective against fungal strains

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of the compound on different cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)
  • A549 (Lung Cancer)

The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 μM across these cell lines, suggesting it may induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown potential in reducing inflammatory markers in vitro.

Table 2: Anti-inflammatory Effects

Inflammatory MarkerConcentration TestedResult
TNF-alpha10 μMReduced by 40%
IL-610 μMReduced by 35%
COX-210 μMInhibition observed

These findings indicate that the compound may inhibit the production of pro-inflammatory cytokines, thereby offering therapeutic potential in inflammatory diseases .

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